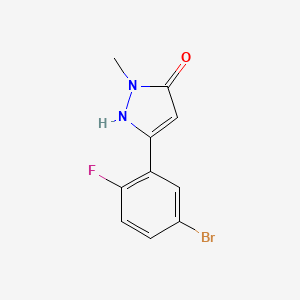
1-(Dichloromethyl)-4,5-dimethoxy-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dichloromethyl)-4,5-dimethoxy-2-nitrobenzene is an organic compound with a complex structure, featuring a dichloromethyl group, two methoxy groups, and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dichloromethyl)-4,5-dimethoxy-2-nitrobenzene can be achieved through several methods. One common approach involves the chloromethylation of 4,5-dimethoxy-2-nitrobenzene using dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. Additionally, safety measures are crucial due to the handling of chlorinated reagents and the potential formation of hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Dichloromethyl)-4,5-dimethoxy-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The dichloromethyl group can be oxidized to formyl or carboxyl groups.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 1-(formyl)-4,5-dimethoxy-2-nitrobenzene or 1-(carboxy)-4,5-dimethoxy-2-nitrobenzene.
Reduction: Formation of 1-(dichloromethyl)-4,5-dimethoxy-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Dichloromethyl)-4,5-dimethoxy-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitroaromatic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Dichloromethyl)-4,5-dimethoxy-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The dichloromethyl group may also participate in alkylation reactions with nucleophilic sites in biomolecules, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Dichloromethyl)-4,5-dimethoxybenzene: Lacks the nitro group, resulting in different reactivity and applications.
1-(Dichloromethyl)-2-nitrobenzene: Lacks the methoxy groups, affecting its solubility and chemical behavior.
4,5-Dimethoxy-2-nitrobenzene: Lacks the dichloromethyl group, leading to different synthetic and biological properties.
Uniqueness
1-(Dichloromethyl)-4,5-dimethoxy-2-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-donating methoxy groups and an electron-withdrawing nitro group creates a versatile compound for various chemical transformations and research purposes.
Propriétés
Formule moléculaire |
C9H9Cl2NO4 |
|---|---|
Poids moléculaire |
266.07 g/mol |
Nom IUPAC |
1-(dichloromethyl)-4,5-dimethoxy-2-nitrobenzene |
InChI |
InChI=1S/C9H9Cl2NO4/c1-15-7-3-5(9(10)11)6(12(13)14)4-8(7)16-2/h3-4,9H,1-2H3 |
Clé InChI |
KVVQAIKPVMMCQL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C(Cl)Cl)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-4-[(dimethylamino)methyl]phthalazin-1(2H)-one](/img/structure/B13691325.png)




![4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine](/img/structure/B13691384.png)

![5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13691389.png)





